2-[(3-Chlorophenyl)amino]-5,7-dihydroxythieno[3,2-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)amino]-5,7-dihydroxythieno[3,2-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of thieno[3,2-b]pyridines. This compound is characterized by the presence of a thienopyridine core, substituted with a 3-chlorophenylamino group, two hydroxyl groups, and a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)amino]-5,7-dihydroxythieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chloroaniline with a thienopyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)amino]-5,7-dihydroxythieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which share the pyridine core.
Uniqueness: 2-[(3-Chlorophenyl)amino]-5,7-dihydroxythieno[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thienopyridine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H8ClN3O2S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-(3-chloroanilino)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8ClN3O2S/c15-7-2-1-3-8(4-7)17-14-9(6-16)12-13(21-14)10(19)5-11(20)18-12/h1-5,17H,(H2,18,19,20) |
InChI Key |
PVUNIVFIMZWLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C3=C(S2)C(=CC(=O)N3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.